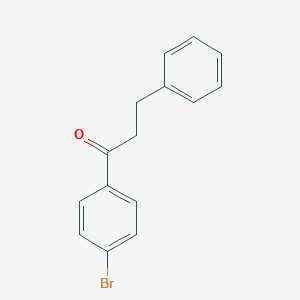

4'-Bromo-3-phenylpropiophenone

Description

Contextualization of Propiophenone (B1677668) Derivatives in Chemical Research

Propiophenone and its derivatives are a class of organic compounds that have long been recognized for their importance as precursors in the synthesis of pharmaceuticals and other bioactive molecules. ontosight.ai The propiophenone scaffold is a common feature in a number of therapeutic agents, and research into this class of compounds has led to the development of new drugs with a range of activities. nih.gov For instance, various propiophenone derivatives have been investigated for their potential as antidiabetic agents. nih.gov The versatility of the propiophenone structure allows for the introduction of various substituents, leading to a diverse library of compounds with distinct biological and chemical properties.

The synthesis of propiophenone derivatives often involves well-established organic reactions, such as the Friedel-Crafts acylation, which allows for the attachment of the propionyl group to an aromatic ring. The continued interest in these compounds stems from their proven track record in medicinal chemistry and their adaptability for creating novel molecular frameworks.

Significance of Brominated Ketones as Synthetic Intermediates

Brominated ketones, particularly α-bromoketones, are highly valuable intermediates in organic synthesis. nih.govrsc.org The presence of a bromine atom adjacent to a carbonyl group creates two electrophilic centers in the molecule, opening up a wide range of possibilities for subsequent reactions. nih.gov This dual reactivity makes them key starting materials for the construction of various heterocyclic compounds and for the introduction of other functional groups. mdpi.com

The synthesis of α-bromoketones can be challenging, especially for unsymmetrical ketones, where issues of regioselectivity can arise. nih.gov However, various methods have been developed to address this, including direct bromination using bromine in the presence of an acid catalyst or the use of other brominating agents like N-bromosuccinimide (NBS). mdpi.comresearchgate.net The ability to selectively introduce a bromine atom alpha to a ketone is a crucial transformation in multi-step organic syntheses. libretexts.org

Overview of Academic Research Trajectories for 4'-Bromo-3-phenylpropiophenone

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its role as a synthetic intermediate can be inferred from research on related compounds. For example, the synthesis of various propiophenone derivatives often involves the use of brominated precursors. researchgate.net The compound serves as a critical building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Research in this area often focuses on the development of new synthetic methodologies for the preparation of functionalized propiophenones and the exploration of their subsequent chemical transformations. The bromine atom in this compound can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, further expanding its synthetic utility.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1669-51-8 |

| Molecular Formula | C15H13BrO |

| Molecular Weight | 289.17 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQSTOHWSLTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483003 | |

| Record name | 4'-BROMO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-51-8 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-BROMO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4'-Bromo-3-phenylpropiophenone

The synthesis of this compound can be achieved through several well-established methods in organic chemistry. These routes often involve the sequential introduction of the required functional groups onto a simpler aromatic precursor.

Friedel-Crafts Acylation Approaches in Propiophenone (B1677668) Synthesis

A primary and widely utilized method for the synthesis of propiophenone derivatives is the Friedel-Crafts acylation. wikipedia.orgnumberanalytics.comjk-sci.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. jk-sci.com For the synthesis of this compound, one could envision a pathway starting with bromobenzene (B47551). The Friedel-Crafts acylation of bromobenzene with 3-phenylpropionyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃), would theoretically yield the target molecule. The reaction proceeds through the formation of an acylium ion, which then attacks the bromobenzene ring. The bromine atom is a deactivating but ortho-, para-directing group, leading to the desired 4'-bromo substitution pattern.

The general mechanism for Friedel-Crafts acylation is depicted below:

Formation of the acylium ion: The acylating agent reacts with the Lewis acid to form a highly electrophilic acylium ion.

Electrophilic attack: The acylium ion attacks the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion.

Deprotonation: A base, often the Lewis acid-halide complex, removes a proton from the arenium ion, restoring aromaticity and yielding the ketone product. wikipedia.org

| Reactants | Catalyst | Product |

| Bromobenzene, 3-Phenylpropionyl chloride | AlCl₃ | This compound |

This table represents a theoretical application of the Friedel-Crafts acylation for the synthesis of the target compound.

Directed Bromination Strategies on Phenylpropiophenone Scaffolds

An alternative approach involves the direct bromination of a pre-existing 3-phenylpropiophenone scaffold. The regioselectivity of this electrophilic aromatic substitution is directed by the activating and directing effects of the substituents on the aromatic ring. The propiophenone group is a meta-director. However, if the phenyl ring of the propiophenone is substituted with an activating group, this can direct the bromination to specific positions.

For the synthesis of this compound, starting with 3-phenylpropiophenone, direct bromination would likely lead to a mixture of products, with substitution occurring on both aromatic rings. To achieve the desired 4'-bromo substitution, a directing group on the phenyl ring of the propiophenone would be necessary.

A more controlled method for bromination involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer improved regioselectivity under specific conditions. nih.gov For instance, the use of NBS in the presence of a catalyst like active aluminum oxide can facilitate the regioselective bromination of aralkyl ketones. nih.gov Depending on the reaction conditions and the substrate, either α-bromination or nuclear bromination can be favored. nih.gov

Multi-Step Synthesis from Precursors

Multi-step synthetic sequences provide a high degree of control over the final structure of the target molecule. A plausible multi-step synthesis of this compound could begin with a simpler starting material and sequentially introduce the necessary functional groups.

One potential route could start from 4-bromoacetophenone. This commercially available starting material already possesses the desired bromo-substituted phenyl ring and a ketone functionality. The synthesis could then proceed through an α-arylation reaction to introduce the phenyl group at the α-position to the carbonyl group.

Another multi-step approach could involve the synthesis of a chalcone (B49325) intermediate. For instance, the Claisen-Schmidt condensation of 4-bromoacetophenone with benzaldehyde (B42025) would yield 4'-bromo-chalcone. Subsequent reduction of the double bond of the chalcone would produce this compound.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These advanced approaches can provide more direct and sustainable routes to complex molecules like this compound.

Metal-Catalyzed Coupling Reactions (e.g., Nickel-Catalyzed Cross-Coupling)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. nih.gov These reactions can be employed to construct the 3-phenylpropiophenone scaffold. For example, a nickel-catalyzed cross-coupling reaction between an aryl halide and a ketone enolate can be used for the α-arylation of ketones. researchgate.net

In the context of synthesizing this compound, one could envision a nickel-catalyzed coupling of 4-bromoacetophenone enolate with a phenyl halide. Alternatively, a nickel-catalyzed Kumada or Suzuki-Miyaura coupling could be employed. For instance, the reaction of a Grignard reagent derived from 1-bromo-2-phenylethane with 4-bromobenzoyl chloride in the presence of a nickel catalyst could potentially yield the target compound.

Recent advancements in nickel catalysis include photoredox-catalyzed reactions, which can proceed under mild conditions. researchgate.net Nickel-catalyzed cross-coupling of racemic α-bromoketones with arylzinc reagents has also been reported as an effective method for the synthesis of α-aryl ketones. nih.gov

| Coupling Partners | Catalyst System | Product |

| 4-Bromoacetophenone enolate, Phenyl bromide | Ni(II) complex / Ligand | This compound |

| 1-Bromo-2-phenylethane Grignard, 4-Bromobenzoyl chloride | Nickel Catalyst | This compound |

| Racemic 2-bromo-1-(4-bromophenyl)propan-1-one, Phenylzinc reagent | NiCl₂·glyme / Chiral ligand | This compound |

This table illustrates potential applications of nickel-catalyzed cross-coupling reactions for the synthesis of the target compound.

Hydrogen Transfer Methodologies for Ketone Derivatives

Hydrogen transfer reactions represent an important class of reductions in organic synthesis, offering a safer and more practical alternative to using molecular hydrogen or metal hydrides. ua.espolimi.it These reactions typically involve the transfer of hydrogen from a donor molecule, such as isopropanol, to a substrate, catalyzed by a transition metal complex. polimi.itacs.orgas-proceeding.com Ruthenium, rhodium, and iridium complexes are commonly used catalysts for the transfer hydrogenation of ketones to the corresponding alcohols. ua.esbohrium.com

While hydrogen transfer is primarily a reduction method, it can be part of a tandem reaction sequence. For instance, a "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary removal of hydrogen from an alcohol to form a reactive aldehyde or ketone intermediate, which can then undergo further reaction before the hydrogen is returned. cardiff.ac.uk

In the context of this compound, while not a direct synthesis method for the ketone itself, hydrogen transfer would be a key reaction for its subsequent conversion to the corresponding alcohol, 1-(4-bromophenyl)-3-phenylpropan-1-ol. This alcohol could be a crucial intermediate in the synthesis of other target molecules. The reduction of this compound using a suitable hydrogen donor and a transition metal catalyst would proceed with high efficiency.

| Substrate | Catalyst | Hydrogen Donor | Product |

| This compound | Ruthenium, Rhodium, or Iridium complex | Isopropanol | 1-(4-bromophenyl)-3-phenylpropan-1-ol |

This table shows the application of hydrogen transfer for the reduction of the target compound.

Stereoselective Synthetic Pathways

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a critical consideration in the synthesis of pharmaceuticals and fine chemicals where biological activity is often enantiomer-dependent. hilarispublisher.comchiralpedia.com The development of chiral catalysts, which includes transition metal complexes, organocatalysts, and enzymes, has revolutionized the ability to perform such transformations with high efficiency and selectivity. chiralpedia.comsigmaaldrich.comnumberanalytics.com

For a ketone like this compound, a primary stereoselective transformation is the asymmetric reduction of the carbonyl group to a chiral alcohol. This is commonly achieved using chiral catalysts that can deliver a hydride to one face of the ketone preferentially. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands like BINAP, are highly effective for the asymmetric hydrogenation of ketones. hilarispublisher.comchiralpedia.com Organocatalysts, such as those derived from proline or MacMillan catalysts, also offer a metal-free alternative for such reductions. sigmaaldrich.com

Another potential stereoselective route involves the asymmetric conjugate addition to a chalcone precursor. The catalytic asymmetric bromoamination of chalcones has been demonstrated using chiral N,N′-dioxide-Sc(NTf2)3 complexes, yielding products with high diastereomeric and enantiomeric ratios. rsc.org While this specific reaction introduces both a bromine and an amino group, analogous conjugate additions could be envisioned to construct the chiral carbon framework of 3-substituted propiophenones. Research on related compounds like 4'-Methyl-3-phenylpropiophenone has shown that substituents on the aromatic ring can enhance stereochemical control during asymmetric synthesis, allowing for high enantiomeric excess.

Below is a table summarizing potential stereoselective methods applicable to the synthesis of chiral derivatives of this compound, based on established catalytic systems.

| Reaction Type | Catalyst/Reagent | Substrate Precursor | Potential Product | Typical Enantiomeric Excess (ee) | Reference/Analogy |

| Asymmetric Hydrogenation | Ruthenium(II)-BINAP Complex | This compound | (R/S)-1-(4-Bromophenyl)-3-phenylpropan-1-ol | >95% | Analogy from general ketone hydrogenation. chiralpedia.com |

| Asymmetric Hydrosilylation | Rhodium-Chiral Phosphine Complex | This compound | (R/S)-1-(4-Bromophenyl)-3-phenylpropan-1-ol | High | General method for asymmetric ketone reduction. |

| Organocatalytic Reduction | Proline-based Catalyst | This compound | (R/S)-1-(4-Bromophenyl)-3-phenylpropan-1-ol | Moderate to High | Organocatalysis is a key pillar in asymmetric synthesis. hilarispublisher.comchiralpedia.com |

| Asymmetric Conjugate Addition | Chiral N,N′-dioxide-Metal Complex | 4-Bromochalcone | Chiral bromoaminated propiophenone derivative | up to 97% | Based on asymmetric bromoamination of chalcones. rsc.org |

Green Chemistry Principles in this compound Preparation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves exploring alternative reaction conditions and technologies that are safer and more environmentally benign.

Solvent-Free and Reduced-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reaction conditions, or mechanochemistry, represent a significant advance in this area. Ball milling, for instance, uses mechanical force to initiate chemical reactions between solid reactants in the absence of a solvent. A solvent-free method for the reduction of ketones, such as p-bromoacetophenone, using sodium borohydride (B1222165) in a mixer/mill has been successfully demonstrated. rsc.org This technique could be directly applicable to the reduction of this compound.

Another approach involves using water or other environmentally benign solvents. Alternatively, reactions can be designed to use one of the reactants as the solvent, minimizing waste. For bromination reactions, which traditionally use solvents like carbon tetrachloride or acetic acid, developing solvent-free or aqueous systems is a major goal. google.com The use of a bromide/bromate couple is one such eco-friendly approach for the bromination of ketones and other organic compounds. mdpi.com

The table below compares a conventional synthesis to a potential green, solvent-free alternative.

| Parameter | Conventional Method (e.g., Friedel-Crafts) | Solvent-Free Method (e.g., Mechanochemistry) | Reference/Analogy |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or Acetic Acid | None | rsc.org |

| Energy Input | Heating/Reflux | Mechanical (Ball Milling) | rsc.org |

| Waste Generation | Used solvent, catalyst waste | Minimal solvent waste | |

| Safety | Hazards associated with volatile, toxic, and flammable solvents | Eliminates solvent-related hazards | |

| Applicability | Acylation, Bromination | Reduction, potentially other reaction types | rsc.org |

Flow Chemistry Applications in Brominated Ketone Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for safety, efficiency, and scalability. akjournals.combeilstein-journals.org This is particularly true for hazardous reactions like bromination, which involves the highly toxic and corrosive elemental bromine. mdpi.comacs.org

In a flow system, small quantities of reagents are mixed at any given time, which minimizes the risk of thermal runaway and allows for better control over reaction parameters like temperature and residence time. akjournals.com For the synthesis of α-bromoketones, a flow process can be designed where a solution of the ketone (e.g., acetophenone) and a solution of bromine are continuously pumped and mixed in a microreactor or a tube reactor. akjournals.com This method has been shown to produce the desired product in high yield (99%) and offers an inherently safer way to handle bromine. akjournals.com The α-bromination of ketones is often autocatalyzed by the HBr byproduct, a factor that can be precisely controlled in a flow setup. acs.org To overcome the corrosive nature of bromine and HBr, which can damage standard steel apparatus, reactors made of resistant materials like tantalum or specialized glass microreactors are employed. acs.org

The development of continuous flow processes for multistep syntheses, including the formation of α-halo ketones, further highlights the power of this technology to produce important chemical building blocks efficiently and safely. acs.org

This table summarizes key parameters for the continuous flow bromination of ketones based on literature examples.

| Parameter | Description | Example Value/Condition | Reference |

| Reactor Type | Microreactor, Continuously Stirred Tank Reactor (CSTR) | Commercially available microreactor system | akjournals.comacs.org |

| Reagents | Ketone solution, Bromine solution | Acetophenone (B1666503) in 1,4-Dioxane, Bromine in 1,4-Dioxane | akjournals.com |

| Solvent | 1,4-Dioxane, Dichloromethane | 1,4-Dioxane | akjournals.com |

| Temperature | Optimized for maximum yield and selectivity | 20-60 °C | akjournals.com |

| Residence Time | The time reagents spend in the reactor | Seconds to minutes | akjournals.combeilstein-journals.org |

| Yield | Percentage of desired product formed | 99% for α-bromoacetophenone | akjournals.com |

| Safety Benefit | Low hold-up of hazardous intermediates, contained system | Safe handling of toxic and corrosive bromine | akjournals.comacs.org |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on 4'-Bromo-3-phenylpropiophenone

The phenyl ring bearing the bromo and carbonyl groups is the primary site for substitution reactions. The interplay between the electron-withdrawing nature of the carbonyl group and the properties of the halogen substituent defines the regioselectivity and feasibility of these reactions.

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. wikipedia.org However, the presence of strong electron-withdrawing groups can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (S_NAr). wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ketone group (-CO-CH₂CH₂Ph) is a moderately strong electron-withdrawing group. Its position para to the bromine atom is crucial, as it activates the ring for nucleophilic attack. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org

The S_NAr mechanism proceeds via a two-step addition-elimination process. uomustansiriyah.edu.iqpressbooks.pub First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is the key to the reaction's feasibility. The negative charge can be delocalized across the aromatic ring and, critically, onto the oxygen atom of the para-carbonyl group. libretexts.org This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. masterorganicchemistry.com In the second, typically faster step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. uomustansiriyah.edu.iq

Common nucleophiles that can displace the bromo-substituent in this manner include alkoxides (like sodium methoxide) and cyanide salts.

Table 1: Examples of Nucleophilic Aromatic Substitution (S_NAr) Reactions

| Nucleophile | Reagent | Product | Significance |

|---|---|---|---|

| Methoxide | Sodium Methoxide (CH₃ONa) | 4'-Methoxy-3-phenylpropiophenone | Formation of an ether linkage, a common structural motif. |

| Cyanide | Potassium Cyanide (KCN) | 4'-Cyano-3-phenylpropiophenone | Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. |

| Ammonia | Ammonia (NH₃) | 4'-Amino-3-phenylpropiophenone | Synthesis of aromatic amines. |

The bromine atom at the 4'-position is a good leaving group in S_NAr reactions due to its ability to stabilize a negative charge. wikipedia.org Beyond S_NAr, the bromo-substituent makes this compound a valuable substrate for various cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. The bromine atom enhances the reactivity of the compound in such transformations. For instance, it can participate in Suzuki-Miyaura coupling reactions, where a boronic acid is coupled with the aryl bromide in the presence of a palladium catalyst to form a new C-C bond.

Carbonyl Group Transformations of this compound

The ketone functionality is a central hub for the chemical reactivity of the molecule, allowing for both reduction and oxidation reactions to access different functional groups.

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This is a common and predictable transformation. The use of hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄) effectively converts the ketone into 1-(4-bromophenyl)-3-phenylpropan-1-ol. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

For a more complete removal of the carbonyl oxygen, harsher reduction methods can be employed. The Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) would convert the ketone directly to an alkane, yielding 1-bromo-4-(3-phenylpropyl)benzene. sciencemadness.org

Table 2: Selected Reduction Pathways for the Carbonyl Group

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄), Methanol | 1-(4-bromophenyl)-3-phenylpropan-1-ol |

| Deoxygenation (Clemmensen) | Zn(Hg), conc. HCl | 1-bromo-4-(3-phenylpropyl)benzene |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | 1-bromo-4-(3-phenylpropyl)benzene |

Ketones are generally resistant to oxidation under mild conditions. However, under specific conditions, they can undergo oxidative transformations. One significant reaction is the Baeyer-Villiger oxidation. ambeed.com In this reaction, a peroxy acid (such as m-CPBA) is used to insert an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. For this compound, the migratory aptitude of the aryl group is greater than that of the ethyl group, meaning the oxygen atom would likely insert between the carbonyl carbon and the bromophenyl ring. This would yield 4-bromophenyl 3-phenylpropanoate.

Under very strong oxidizing conditions (e.g., hot, alkaline KMnO₄ followed by acid workup), oxidative cleavage of the C-C bond next to the carbonyl group can occur, potentially leading to the formation of 4-bromobenzoic acid. quora.com

Alpha-Carbon Reactivity and Functionalization

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses hydrogens that are unusually acidic (pKa ≈ 19-20). ambeed.com This acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate anion. libretexts.org The formation of this enolate is key to the functionalization of the alpha-position.

The enolate acts as a potent carbon nucleophile and can react with a variety of electrophiles in an S_N2 fashion, a process often referred to as α-alkylation. youtube.com To form the enolate quantitatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used. youtube.com Subsequent addition of an electrophile, such as an alkyl halide, allows for the formation of a new carbon-carbon bond at the alpha-position. rsc.org For example, reacting this compound with LDA followed by methyl iodide would yield 1-(4-bromophenyl)-2-methyl-3-phenylpropan-1-one. rsc.org

Another important reaction at this position is α-halogenation. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in mono-halogenation. libretexts.org Under basic conditions, the more reactive enolate intermediate is formed. libretexts.org This can sometimes lead to multiple halogenations because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons. libretexts.org A specific example involves the α-bromination of a substituted propiophenone (B1677668) using phenyltrimethylammonium (B184261) perbromide. escholarship.org The resulting α-bromo ketone is itself a valuable synthetic intermediate, as the newly introduced bromine can be displaced by various nucleophiles. escholarship.org

Table 3: Examples of Alpha-Carbon Functionalization

| Reaction Type | Base/Catalyst | Electrophile | Product |

|---|---|---|---|

| α-Alkylation (Methylation) | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 1-(4-bromophenyl)-2-methyl-3-phenylpropan-1-one |

| α-Halogenation (Bromination) | HBr (Acid-catalyzed) | Bromine (Br₂) | 1-(4-bromophenyl)-2-bromo-3-phenylpropan-1-one |

| α-Halogenation (Bromination) | Phenyltrimethylammonium perbromide | - | 1-(4-bromophenyl)-2-bromo-3-phenylpropan-1-one |

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis

A prominent and well-studied photochemical reaction for aryl ketones with available γ-hydrogens is the Norrish Type II reaction. This intramolecular hydrogen abstraction process is a valuable model for discussing the application of kinetic and spectroscopic techniques in mechanistic elucidation.

Upon absorption of UV light, the ketone is promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T1). The triplet state is often the reactive species in these photochemical reactions. For a propiophenone derivative, the triplet-excited carbonyl group can abstract a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical intermediate. This biradical is a key species that dictates the subsequent reaction products. It can undergo two primary competing pathways: cyclization to form a cyclobutanol (B46151) (Yang cyclization) or fragmentation (cleavage) to yield an alkene and an enol, which then tautomerizes to a ketone.

Laser flash photolysis (LFP) is a principal technique used to study the transient intermediates in these reactions. In LFP, a short laser pulse excites the molecule, and the subsequent changes in absorption are monitored over time, typically from nanoseconds to milliseconds. This allows for the direct observation and characterization of short-lived species like triplet states and biradicals.

For instance, studies on β-phenylpropiophenone have utilized diffuse reflectance laser flash photolysis to investigate its photochemical behavior in inclusion complexes. rsc.orgpsu.edu In these environments, the formation of phenoxyl radicals was observed, while evidence for triplet or ketyl radical formation was dependent on the host molecule. rsc.orgpsu.edu This highlights the sensitivity of the reaction pathway to the immediate chemical environment.

In a more general sense, the transient absorption spectrum of the triplet state of phenyl alkyl ketones typically shows a broad absorption maximum. For example, the triplet diffuse reflectance spectrum of butyrophenone (B1668137) on a solid support shows a broad absorption characteristic of a triplet benzoyl chromophore. cdnsciencepub.com The decay kinetics of this triplet state can be monitored to determine its lifetime and reactivity.

The 1,4-biradical formed after hydrogen abstraction also has a characteristic transient absorption spectrum. For example, in the photolysis of o-methylvalerophenone, a related aryl ketone, the 1,4-biradical was observed with an absorption maximum around 310 nm and had a lifetime of approximately 200 nanoseconds in benzene (B151609). researchgate.net This biradical then decays to form photoenols, which also have distinct absorption maxima at longer wavelengths (around 380 nm) and much longer lifetimes, on the order of microseconds to milliseconds. researchgate.net

The table below illustrates the typical transient species and their characteristic spectroscopic and kinetic data that would be expected in the photochemical analysis of a propiophenone derivative, based on studies of related compounds.

| Transient Species | Typical λmax (nm) | Typical Lifetime (τ) | Method of Observation |

| Triplet Excited State (T1) | ~330 - 530 | Nanoseconds (ns) to Microseconds (μs) | Laser Flash Photolysis, Time-Resolved Phosphorescence |

| 1,4-Biradical | ~310 - 340 | Nanoseconds (ns) | Laser Flash Photolysis |

| Photoenol | ~370 - 430 | Microseconds (μs) to Milliseconds (ms) | Laser Flash Photolysis |

This data is illustrative and based on studies of related phenyl alkyl ketones. cdnsciencepub.comresearchgate.net

The rates of the competing pathways of the 1,4-biradical (cyclization vs. cleavage) can be influenced by various factors, including the substitution pattern on the aromatic ring and the solvent. The quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed, is a key kinetic parameter. By measuring the quantum yields of product formation, the efficiency of each reaction pathway can be determined. For example, the quantum yield for the formation of acetophenone (B1666503) from valerophenone (B195941) is a well-established actinometer used in photochemical experiments. cdnsciencepub.comscispace.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon skeleton and the proton environments can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of 4'-Bromo-3-phenylpropiophenone reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons of the 4-bromophenyl group typically appear as doublets due to coupling with adjacent protons. Specifically, the protons ortho to the bromine atom are deshielded and resonate at a lower field compared to the meta protons. The protons of the unsubstituted phenyl group also give rise to signals in the aromatic region of the spectrum. The methylene (B1212753) protons of the propanone backbone are observed as triplets, a result of coupling with the adjacent methylene group.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (4-bromophenyl) | 7.65–7.70 | Doublet |

| Aromatic Protons (phenyl) | 7.15–7.40 | Multiplet |

| Methylene Protons (-CH₂-CO) | 3.10–3.25 | Triplet |

| Methylene Protons (-CH₂-Ph) | 2.90-3.10 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the ketone group is characteristically found at the low-field end of the spectrum, typically in the range of 195-200 ppm. The carbon atoms of the aromatic rings appear in the region of 120-140 ppm. The carbon directly bonded to the bromine atom (ipso-carbon) shows a chemical shift influenced by the "heavy atom effect," which can cause a shift that is different from what would be expected based on electronegativity alone. stackexchange.com The methylene carbons of the propanone backbone resonate at higher fields. libretexts.org

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200 |

| Aromatic (C-Br) | ~128 |

| Aromatic (unsubstituted & substituted rings) | 126-138 |

| Methylene (-CH₂-CO) | ~43 |

| Methylene (-CH₂-Ph) | ~39 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, a cross-peak would be observed between the two methylene groups of the propanone backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the known assignments of their attached protons.

Stereochemical Analysis via NMR (e.g., Anisochrony)

In chiral environments, protons that are chemically equivalent in an achiral solvent can become non-equivalent (diastereotopic) and exhibit different chemical shifts, a phenomenon known as anisochrony. masterorganicchemistry.com If this compound were to be placed in a chiral environment, for instance, by using a chiral solvating agent or by introducing a chiral center nearby in a derivative, the methylene protons of the propanone backbone could potentially become diastereotopic and appear as a more complex multiplet instead of a simple triplet. This effect can be used to probe the stereochemical environment of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

A strong absorption peak is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone group. The conjugation of the carbonyl group with the aromatic ring typically lowers this frequency compared to a non-conjugated ketone. wpmucdn.com The spectrum also shows bands corresponding to the C-H stretching vibrations of the aromatic rings and the aliphatic methylene groups. The C-Br stretching vibration gives rise to a medium-intensity band in the lower frequency region of the spectrum, typically between 550 and 600 cm⁻¹.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-Br Stretch | 550-600 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a vibrational fingerprint of the molecule. While specific experimental Raman spectra for this exact compound are not extensively documented in publicly available literature, its characteristic vibrational modes can be predicted based on the analysis of its functional groups and data from structurally similar compounds, such as 3'-bromopropiophenone (B130256) and 4'-bromo-3-chloropropiophenone (B1266078). researchgate.net

The Raman spectrum of this compound is expected to be dominated by several key vibrations:

Carbonyl (C=O) Stretching: The ketone carbonyl group will produce a strong and characteristic Raman band. For conjugated ketones like propiophenone (B1677668), this band typically appears in the 1680-1700 cm⁻¹ region. wpmucdn.com

Aromatic C=C Stretching: The two phenyl rings will give rise to multiple bands in the 1400-1610 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic systems.

C-Br Stretching: The carbon-bromine bond is expected to produce a distinct signal, typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Aliphatic C-H Vibrations: The methylene (-CH₂-) and methyl (-CH₃) groups of the propane (B168953) backbone will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range and various bending vibrations at lower wavenumbers.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹. researchgate.net

The analysis of related molecules supports these predictions. For instance, studies on 3'-bromopropiophenone have assigned specific vibrational modes, which serve as a valuable reference for interpreting the spectrum of its 4'-bromo isomer. researchgate.net

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Phenyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Propanone Backbone |

| Carbonyl C=O Stretch | 1680 - 1700 | Ketone |

| Aromatic C=C Stretch | 1580 - 1610 | Phenyl Rings |

| CH₂ Bending (Scissoring) | 1440 - 1460 | Propanone Backbone |

Note: The values in this table are predictive and based on characteristic frequencies for the specified functional groups and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. The molecular formula of the compound is C₁₅H₁₃BrO.

The mass spectrum is expected to show a distinct molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity. savemyexams.commsu.edu This isotopic signature is a key identifier for brominated compounds.

The fragmentation of this compound is anticipated to proceed through several predictable pathways, primarily involving cleavages adjacent to the carbonyl group (α-cleavage) and the loss of the bromine atom. uni-saarland.dejove.com

Key predicted fragmentation pathways include:

Loss of the Ethyl-phenyl Group: α-cleavage can lead to the loss of the C₆H₅CH₂CH₂• radical, resulting in the formation of the 4-bromobenzoyl cation.

Loss of the Bromophenyl Group: Cleavage on the other side of the carbonyl group would result in the loss of the bromophenyl radical.

Formation of Acylium Ion: A common fragmentation for ketones is the formation of a stable acylium ion. uni-saarland.de

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment corresponding to the [M-Br]⁺ ion.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 304 | 306 | [C₁₅H₁₃BrO]⁺ | Molecular Ion [M]⁺ |

| 183 | 185 | [C₇H₄BrO]⁺ | α-cleavage, loss of C₈H₉• (phenylethyl radical) |

| 225 | 225 | [C₁₅H₁₃O]⁺ | Loss of Br• radical |

| 105 | 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage of C-C bond beta to the bromophenyl ring) |

Note: The m/z values in this table are predicted based on the structure of this compound and established fragmentation patterns for aromatic ketones and halogenated compounds. Experimental verification is required for confirmation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its most stable three-dimensional arrangement, known as geometry optimization. While specific DFT studies on 4'-Bromo-3-phenylpropiophenone are not extensively documented in the public domain, research on closely related analogs, such as 3'-bromopropiophenone (B130256) and 4'-bromo-3-chloropropiophenone (B1266078), provides a robust framework for understanding its properties. researchgate.net

Typically, these calculations employ hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

To illustrate the type of data obtained from such calculations, the following table presents theoretical values for bond lengths and angles for the related compound, 3'-bromopropiophenone, calculated at the B3LYP/6-31G(d,p) level. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 3'-bromopropiophenone

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C1-C2 | 1.396 | |

| C2-C3 | 1.387 | |

| C3-Br8 | 1.913 | |

| C1-C7 | 1.498 | |

| C7-O9 | 1.222 | |

| C7-C10 | 1.523 | |

| C10-C11 | 1.536 | |

| Bond Angles (º) | ||

| C2-C1-C6 | 120.1 | |

| C1-C2-C3 | 120.2 | |

| C2-C3-Br8 | 119.5 | |

| C1-C7-O9 | 120.9 | |

| C1-C7-C10 | 119.2 | |

| C7-C10-C11 | 111.9 |

Data adapted from Pandian, U., et al. (2011). researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies, which, after appropriate scaling, show good agreement with experimental data. researchgate.netsphinxsai.com This analysis helps in the assignment of specific vibrational modes to the observed spectral bands.

For a molecule like this compound, key vibrational modes would include the C=O stretching of the ketone group, C-Br stretching, C-C stretching of the aromatic rings, and various C-H bending and stretching modes. sphinxsai.com Theoretical calculations on 3'-bromopropiophenone and 4'-bromo-3-chloropropiophenone have successfully assigned these characteristic vibrations. researchgate.net For example, the C=O stretching vibration, a strong band in the IR spectrum, is typically predicted in the range of 1680-1700 cm⁻¹. The C-Br stretching frequency is expected at lower wavenumbers.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in 3'-bromopropiophenone

| Vibrational Assignment | Calculated Frequency (B3LYP/6-31G(d,p), Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| C=O Stretch | 1686 | 1687 | 1685 |

| C-C Stretch (Aromatic) | 1589 | 1590 | 1589 |

| CH₂ Scissoring | 1447 | 1448 | 1448 |

| C-Br Stretch | 671 | 672 | 671 |

Data adapted from Pandian, U., et al. (2011). researchgate.net

Quantum Chemical Descriptors and Their Application

From the electronic structure calculated by DFT, a range of quantum chemical descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.

Chemical Hardness (η): This is a measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors are valuable in predicting how this compound might interact with other molecules, for instance, in biological systems or as a reactant in chemical synthesis. science.gov

Molecular Modeling for Reaction Pathway Prediction

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the prediction of the most likely reaction pathways. For this compound, this could involve modeling reactions such as the reduction of the ketone, electrophilic substitution on the aromatic rings, or reactions involving the α- and β-carbons of the propiophenone (B1677668) chain.

For instance, studies on the photochemical reactions of phenylpropiophenones have used computational methods to propose mechanisms involving the formation of biradical intermediates. tdx.cat Similarly, the oxidative addition and reductive elimination reactions involving related organometallic complexes have been elucidated with the aid of DFT calculations, providing insights into reaction barriers and the stability of intermediates. acs.org Such approaches could be applied to predict the reactivity of this compound in various synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science. nih.gov These studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov While no QSAR studies focusing specifically on this compound were found, research on broader classes of propiophenone and chalcone (B49325) derivatives is prevalent. researchgate.netnih.gov

These studies typically involve synthesizing a library of related compounds, measuring their biological activity (e.g., anticancer or antimicrobial), and then calculating a variety of molecular descriptors for each compound. researchgate.net These descriptors can be constitutional, topological, electrostatic, or quantum chemical. By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is developed that can predict the activity of new, unsynthesized derivatives. nih.govresearchgate.net

For a series of phenylpropiophenone derivatives, QSAR studies have identified key molecular features that influence their anticancer activity. researchgate.net These models can guide the design of new derivatives of this compound with potentially enhanced biological activities by suggesting modifications to its structure, such as the addition or alteration of substituent groups on the phenyl rings.

Derivatives, Analogues, and Structure Property Relationships

Synthesis and Characterization of Substituted 4'-Bromo-3-phenylpropiophenone Analogues

The synthesis of substituted this compound analogues typically involves multi-step reaction sequences. A common strategy is the Friedel-Crafts acylation, where a substituted benzene (B151609) ring is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst. For instance, the synthesis of 4'-Bromo-3-(4-fluorophenyl)propiophenone can be achieved through the condensation and acylation of 4-bromobenzoic acid and propionic acid, or by using precursors like 4-bromoacetophenone and 4-fluorobenzoyl chloride.

The characterization of these synthesized analogues relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for elucidating the molecular structure by providing information about the chemical environment of individual atoms. For example, in 4'-Bromo-2'-fluoro-3-phenylpropiophenone, the fluorine substitution leads to an upfield shift in the ¹H NMR spectrum for the proton at the 2' position. Infrared (IR) spectroscopy helps identify functional groups, such as the characteristic C=O stretch of the ketone group and the C-Br stretch. Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds.

A variety of substituted analogues have been synthesized and studied. These include derivatives with additional halogen substitutions, such as fluorine, and those incorporating other functional groups like thiomethyl. The systematic modification of the phenyl rings allows for a detailed investigation of how different substituents influence the electronic and steric properties of the molecule.

Rational Design of Derivatives for Enhanced Reactivity

The rational design of this compound derivatives is often guided by the desire to enhance their reactivity in specific chemical transformations or to imbue them with desired biological activities. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the aromatic rings can significantly alter the electronic properties of the ketone carbonyl group and the adjacent methylene (B1212753) group.

One area of interest has been the design of derivatives as precursors for more complex molecules. Chalcones, which are α,β-unsaturated ketones and structurally related to propiophenones, are known precursors for flavonoids and other heterocyclic compounds. researchgate.net The reactivity of the enone system in chalcone (B49325) analogues can be fine-tuned by substituents on the aromatic rings. These modifications can influence the susceptibility of the double bond to nucleophilic attack or its participation in cycloaddition reactions.

Furthermore, the introduction of specific functional groups can be used to direct the outcome of a reaction. For example, the placement of a hydroxyl group can influence the course of subsequent reactions or provide a handle for further functionalization.

Conformational Analysis of Derivatives

The three-dimensional shape, or conformation, of this compound derivatives plays a critical role in determining their physical and chemical properties. The molecule possesses several rotatable single bonds, allowing for a range of possible conformations. The relative orientation of the two phenyl rings and the propanone backbone is of particular interest.

Computational modeling and spectroscopic techniques, such as NMR, can provide insights into the preferred conformations of these molecules in solution and in the solid state. The interplay of steric hindrance between substituents on the rings and the carbonyl group, as well as electronic interactions, governs the conformational landscape. For instance, bulky substituents on the ortho positions of the phenyl rings can restrict rotation and favor specific conformations.

Understanding the conformational preferences is crucial for predicting reactivity. The accessibility of the reactive sites, such as the carbonyl carbon and the α-protons, is directly influenced by the molecule's conformation. In the context of designing molecules for specific biological targets, the conformational analysis is paramount as the molecule's shape must be complementary to the binding site of a receptor or enzyme.

Stereoisomerism and Chiral Derivatives

The potential for stereoisomerism arises in derivatives of this compound when a chiral center is introduced into the molecule. A carbon atom becomes a chiral center when it is bonded to four different groups. For example, substitution at the α- or β-position of the propanone chain can create a chiral center.

When a molecule contains a single chiral center, it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. rutgers.edu These enantiomers have identical physical properties, such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. rutgers.edu If a molecule contains two or more chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. rutgers.edulibretexts.org Diastereomers have different physical and chemical properties. rutgers.edu

The synthesis of chiral derivatives of this compound can be achieved through asymmetric synthesis methods, which employ chiral catalysts or starting materials to selectively produce one enantiomer over the other. The separation of a racemic mixture (a 50:50 mixture of enantiomers) can be accomplished through techniques such as chiral chromatography.

The stereochemistry of these derivatives is of significant importance, particularly in the context of medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different biological activities and metabolic profiles.

Applications in Advanced Organic Synthesis and Materials Science

4'-Bromo-3-phenylpropiophenone as a Versatile Building Block

This compound is a key intermediate in the synthesis of a wide array of organic molecules. Its structural features, including the reactive ketone group and the bromo-substituted aromatic ring, allow for a diverse range of chemical modifications.

The propiophenone (B1677668) core of this compound is a common motif in a variety of important organic compounds. The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization, making it an ideal starting material for the synthesis of more complex molecules. One of the most common applications of acetophenone (B1666503) derivatives like this compound is in the Claisen-Schmidt condensation reaction to form chalcones. nih.govnih.govimamu.edu.sa These chalcones, which are α,β-unsaturated ketones, are themselves important intermediates for the synthesis of various heterocyclic compounds. wpmucdn.com

For instance, the reaction of this compound with an appropriate aromatic aldehyde in the presence of a base would yield a chalcone (B49325). This chalcone can then undergo further reactions, such as cyclization, to generate a variety of complex molecular scaffolds.

Many biologically active compounds contain heterocyclic rings, and this compound serves as an excellent precursor for the synthesis of several of these important scaffolds.

Pyrazolines: Chalcones derived from this compound can be readily converted to pyrazolines by reaction with hydrazine (B178648) derivatives. pjsir.orgelifesciences.orgnih.gov Pyrazolines are a class of five-membered heterocyclic compounds that are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pjsir.orgnih.govnih.gov The synthesis of a pyrazoline derivative containing a bromophenyl group has been reported, highlighting the utility of bromo-substituted chalcones in generating these scaffolds. nih.gov

Flavonoids: Flavonoids are a class of naturally occurring compounds with a characteristic three-ring structure. Chalcones are key precursors in the biosynthesis and laboratory synthesis of flavonoids. mdpi.commdpi.comnih.gov Through an intramolecular cyclization reaction, often under oxidative conditions, chalcones derived from this compound can be converted into flavones and other flavonoid derivatives. researchgate.net These compounds are of significant interest due to their antioxidant and other medicinal properties. mdpi.comresearchgate.net

The following table summarizes the synthesis of these pharmaceutically relevant scaffolds starting from this compound.

| Starting Material | Reagent | Product Scaffold | Biological Relevance |

| This compound | Aromatic Aldehyde | Chalcone | Intermediate |

| Chalcone | Hydrazine | Pyrazoline | Antimicrobial, Anti-inflammatory, Anticancer |

| Chalcone | Oxidizing Agent | Flavonoid | Antioxidant, Medicinal Properties |

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds containing diverse functional groups and structural motifs. While direct applications of this compound in agrochemicals are not widely reported, its derivatives, such as pyrazoles, have been investigated for use as insecticides and plant growth stimulants. pjsir.org The bromo substituent can also be a key feature in some pesticides. The versatility of this compound as a building block allows for the generation of a wide range of derivatives that could be screened for potential agrochemical activity.

Brominated organic compounds are known to be useful in the synthesis of dyes and polymers. google.comresearchgate.net Although specific examples detailing the use of this compound in these applications are scarce, its structure suggests potential utility. The bromo group can be a site for polymerization reactions, and the chromophoric propiophenone core could be incorporated into larger polymeric structures or modified to create novel dyes. researchgate.netnih.gov For instance, brominated compounds can serve as monomers in polymerization processes. researchgate.net

Utility in Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in modern organic synthesis.

The general scheme for these reactions involves the coupling of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Ar-Br + Coupling Partner --(Pd catalyst, Base)--> Ar-Coupling Partner

where Ar-Br is this compound.

The table below outlines some of the key cross-coupling reactions that this compound can undergo.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | C-C | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand researchgate.netnih.govbeilstein-journals.orgnih.govresearchgate.net |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Pd(PPh₃)₄/CuI wikipedia.orgbeilstein-journals.orgscielo.org.mxorganic-chemistry.orglibretexts.org |

| Heck Coupling | Alkenes | C-C (alkene) | Pd(OAc)₂, PdCl₂/phosphine ligand wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov |

| Buchwald-Hartwig Amination | Amines | C-N | Pd(dba)₂/phosphine ligand (e.g., BINAP, Xantphos) kit.eduwikipedia.orglibretexts.orgorganic-chemistry.orgchemrxiv.org |

These reactions allow for the introduction of a wide variety of substituents at the 4'-position of the phenyl ring, dramatically increasing the molecular diversity that can be accessed from this single starting material. For example, a Suzuki-Miyaura reaction could be used to introduce a new aryl or alkyl group, while a Sonogashira reaction would install an alkyne functionality. The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org

Applications in Medicinal Chemistry Research for Target Molecule Construction

The ability to synthesize a wide range of derivatives from this compound makes it a valuable tool in medicinal chemistry for the construction of target molecules for drug discovery programs. The chalcone and pyrazoline scaffolds, which are readily accessible from this starting material, are of particular interest.

Kinase Inhibitors: Some chalcone derivatives have been investigated as inhibitors of protein kinases, which are important targets in cancer therapy. mdpi.com By synthesizing a library of chalcones from this compound and various aldehydes, medicinal chemists can explore the structure-activity relationships for kinase inhibition.

Anti-inflammatory Agents: Pyrazoline derivatives have been shown to possess anti-inflammatory activity. nih.gov The synthesis of novel pyrazolines starting from this compound could lead to the discovery of new anti-inflammatory drugs.

Anticancer Agents: Chalcones and their pyrazoline derivatives have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis. nih.govelifesciences.orgelifesciences.org The synthesis of new analogues based on the this compound scaffold could yield more potent and selective anticancer agents.

Emerging Research Frontiers and Future Outlook

Development of Novel Catalytic Systems for 4'-Bromo-3-phenylpropiophenone Transformations

The synthesis and transformation of this compound traditionally rely on established reactions like the Friedel-Crafts acylation. wikipedia.orgyoutube.comgoogle.com However, the future of its chemistry lies in the development of more efficient, selective, and sustainable catalytic systems. Research is increasingly focused on novel catalysts that can precisely modify the molecule's structure.

One promising area is the advancement of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which utilizes palladium catalysts to form new carbon-carbon bonds. nih.gov The development of next-generation palladium catalysts is aimed at improving yields and reaction conditions for coupling aryl boronic acids at the bromine-substituted position of this compound, opening pathways to a diverse range of derivatives. nih.gov

Furthermore, research into catalytic systems is not limited to the modification of the bromo-substituent. Novel catalysts are being explored for transformations of the ketone group and the aliphatic chain, allowing for the synthesis of chiral alcohols, amines, and other functionalized molecules. The table below summarizes potential catalytic transformations and the corresponding novel catalyst systems being investigated.

| Transformation | Catalytic System | Potential Outcome |

|---|---|---|

| C-Br Bond Functionalization | Advanced Palladium or Nickel Catalysts for Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Creation of bi-aryl structures, alkynylated, and vinylated derivatives. |

| Asymmetric Reduction of Ketone | Chiral Ruthenium or Rhodium Catalysts with Chiral Ligands | Enantioselective synthesis of chiral secondary alcohols. |

| Reductive Amination | Iridium or Nickel-based Catalysts | Direct synthesis of chiral amines. |

| Alpha-Functionalization | Organocatalysts (e.g., proline derivatives) or Transition Metal Catalysts | Introduction of various functional groups at the alpha-position to the ketone. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Moreover, AI and ML models can be employed in the de novo design of this compound derivatives with desired properties. mdpi.com By learning the structure-activity relationships from existing data, these models can propose novel molecular structures with enhanced biological activity or specific material properties. nih.govnih.gov

| AI/ML Application | Objective for this compound | Expected Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicting the major products and yields of catalytic transformations. | Reduced experimental effort and faster optimization of synthetic routes. eurekalert.orgchemeurope.com |

| Catalyst Design | Identifying optimal catalyst structures for specific transformations. | Accelerated discovery of highly efficient and selective catalysts. dtu.dk |

| De Novo Drug Design | Generating novel derivatives with predicted biological activities (e.g., anticancer, antimicrobial). | Faster identification of potential drug candidates. mdpi.comnih.gov |

| QSAR Modeling | Establishing quantitative structure-activity relationships for a series of derivatives. | Understanding the molecular features crucial for a desired activity. nih.gov |

Exploration of Biosynthetic Pathways (if applicable to broader propiophenones)

While there is no documented natural biosynthetic pathway for the synthetic compound this compound, the exploration of biosynthetic routes for the broader class of propiophenones offers insights into potential biocatalytic production methods in the future. Propiophenone (B1677668) and its hydroxylated derivatives are known to have biological activities and are used in pharmaceuticals. manavchem.com

In nature, aromatic ketones are often synthesized through pathways involving the extension of a starter unit, such as a phenylpropanoid derivative, with extender units like malonyl-CoA, followed by cyclization and aromatization reactions catalyzed by polyketide synthases. Another potential route could involve the oxidation of secondary alcohols. manavchem.com

Research into the biosynthesis of natural products like protostephanine, which involves a dienone intermediate, provides a model for how complex molecular scaffolds can be assembled in nature. rsc.org Understanding these natural synthetic strategies could inspire the development of engineered metabolic pathways in microorganisms to produce propiophenone backbones, which could then be functionalized to yield a variety of derivatives.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in situ spectroscopic techniques are becoming indispensable tools for optimizing the synthesis and transformations of this compound. researchgate.netspectroscopyonline.com

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman spectroscopy, and UV-Vis spectroscopy allow for the continuous monitoring of the concentrations of reactants, products, and intermediates directly in the reaction vessel. researchgate.net This real-time data enables precise control over reaction parameters to maximize yield and minimize byproduct formation.

Mass spectrometry-based methods also offer high selectivity for monitoring complex reaction mixtures. acs.org These advanced analytical tools are crucial for understanding the intricate details of catalytic cycles and for identifying short-lived, highly reactive species that would be missed by traditional offline analysis. spectroscopyonline.com

| In Situ Technique | Information Gained | Application in this compound Chemistry |

|---|---|---|

| ATR-FTIR Spectroscopy | Changes in functional groups, concentration of dissolved species. researchgate.net | Monitoring the progress of the Friedel-Crafts acylation or the reduction of the ketone. |

| Raman Spectroscopy | Information on both solid and liquid phases, including catalyst structure. researchgate.net | Observing changes in a heterogeneous catalyst during a transformation. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. researchgate.net | Tracking the formation of conjugated systems in cross-coupling reactions. |

| Mass Spectrometry (MS) | Identification of reaction components and intermediates with high selectivity. acs.orgnumberanalytics.com | Detecting and identifying transient intermediates in complex catalytic cycles. |

| 2D NMR Spectroscopy | Detailed structural and conformational information of molecules in solution. numberanalytics.com | Elucidating the structure of unexpected byproducts or complex intermediates. numberanalytics.com |

Design of Next-Generation Derivatives with Tunable Properties

The core structure of this compound serves as a versatile scaffold for the design of next-generation derivatives with finely tuned properties for a range of applications, particularly in medicinal chemistry and materials science. By systematically modifying its structure, researchers can modulate its electronic, optical, and biological characteristics.

The bromo-substituent is a key handle for introducing a wide array of functional groups via cross-coupling reactions, leading to derivatives with altered steric and electronic profiles. Furthermore, modifications to the phenyl rings and the propiophenone backbone can significantly influence the molecule's interaction with biological targets. nih.govontosight.ai For instance, studies have shown that phenylpropiophenone derivatives can exhibit potent anticancer activity, and their efficacy can be enhanced through rational design based on quantitative structure-activity relationship (QSAR) studies. nih.gov Other propiophenone derivatives have been investigated for their potential as hypoglycemic agents. google.com

| Structural Modification | Tunable Property | Potential Application |

|---|---|---|

| Substitution at the 4'-bromo position | Electronic properties, steric hindrance, solubility. | Development of novel anticancer agents, materials with specific optical properties. nih.gov |

| Modification of the 3-phenyl group | Hydrophobicity, hydrogen bonding capacity. | Enhancement of biological activity and pharmacokinetic properties. ontosight.aiontosight.ai |

| Transformation of the ketone group | Chirality, reactivity. | Synthesis of chiral drugs and bioactive molecules. |

| Introduction of substituents on the phenyl rings | Polarity, receptor binding affinity. | Optimization of drug-receptor interactions for improved therapeutic efficacy. google.com |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4'-Bromo-3-phenylpropiophenone, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of brominated aromatic ketones often involves Friedel-Crafts acylation followed by bromination. For this compound, a two-step approach is recommended:

Acylation : React propiophenone with a brominated benzene derivative under Lewis acid catalysis (e.g., AlCl₃) at 0–5°C to minimize side reactions .

Bromination : Use N-bromosuccinimide (NBS) in carbon tetrachloride with UV light initiation for regioselective bromination at the para position. Reaction monitoring via TLC (hexane:ethyl acetate, 4:1) ensures controlled progress .

- Optimization : Yield improvements (>80%) are achieved by maintaining anhydrous conditions and using stoichiometric excess (1.2 eq) of NBS. Post-reaction purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect a singlet at δ 2.6 ppm (COCH₂), aromatic protons as a multiplet (δ 7.2–7.8 ppm), and para-bromine-induced deshielding in the aromatic region .

- ¹³C NMR : The carbonyl carbon appears at ~200 ppm, with Br-substituted carbons showing characteristic shifts (~125–130 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosolized particles .

- Exposure Response : In case of inhalation, move to fresh air; for skin contact, wash immediately with soap and water. Avoid using ethanol for decontamination (enhances absorption) .

- Storage : Store in amber vials at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The para-bromine acts as a directing group, facilitating palladium-catalyzed coupling. However, steric hindrance from the adjacent phenyl group may reduce reaction rates.

- Optimized Protocol : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a DMF/H₂O (3:1) system at 80°C. Monitor via GC-MS to track aryl boronic acid consumption .

- Contradictions : Some studies report incomplete coupling due to competing decarbonylation; adding a chelating ligand (e.g., XPhos) improves efficiency .

Q. What analytical challenges arise when quantifying trace amounts of this compound in environmental samples (e.g., soil)?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and methanol elution isolates the compound from soil matrices. Recovery rates drop below 70% in humic acid-rich soils, necessitating matrix-matched calibration .

- Detection Limits : LC-MS/MS achieves a limit of quantification (LOQ) of 0.1 µg/L, but co-eluting isomers (e.g., 3'-bromo derivatives) require high-resolution mass spectrometry (HRMS) for differentiation .

Q. How do computational methods (DFT, molecular docking) aid in predicting the biological activity of this compound derivatives?

- DFT Studies : Calculate electrophilic Fukui indices to predict bromine’s role in nucleophilic attacks. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, aligning with experimental data .

- Docking Simulations : Derivatives show affinity for cytochrome P450 enzymes (binding energy: −8.2 kcal/mol), hinting at potential metabolic interactions. Validate via in vitro assays using liver microsomes .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the photostability of this compound under UV light?

- Key Variables :